2-Cyanobut-2-yl 1-pyrrolecarbodithioate
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Overview
Description
2-Cyanobut-2-yl 1-pyrrolecarbodithioate is a chemical compound known for its role as a chain transfer agent in radical polymerization processes. This compound is particularly significant in the field of polymer chemistry due to its ability to control the molecular weight and polydispersity of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanobut-2-yl 1-pyrrolecarbodithioate can be synthesized using 2,2′-azobis(2-cyanobutane) and pyrrole N-thiocarbonyl disulfide . The reaction typically involves the use of organic solvents and controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for yield and cost-effectiveness, ensuring the compound is produced efficiently for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyanobut-2-yl 1-pyrrolecarbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves replacing one functional group with another, often facilitated by specific catalysts or reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur compounds. Substitution reactions can result in a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2-Cyanobut-2-yl 1-pyrrolecarbodithioate is widely used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization . This allows for precise control over polymer chain growth, resulting in polymers with well-defined molecular weights and low polydispersities. Additionally, it is used in the synthesis of block copolymers and other complex polymer architectures.
Mechanism of Action
The mechanism by which 2-Cyanobut-2-yl 1-pyrrolecarbodithioate exerts its effects involves the reversible addition-fragmentation chain transfer process. In this mechanism, the compound acts as a mediator, allowing for the controlled growth of polymer chains. The molecular targets include the growing polymer radicals, and the pathways involved are those of radical polymerization .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- Benzyl 1H-pyrrole-1-carbodithioate
Uniqueness
2-Cyanobut-2-yl 1-pyrrolecarbodithioate is unique due to its specific structure, which provides distinct reactivity and stability in polymerization processes. Compared to similar compounds, it offers better control over polymer molecular weight and polydispersity, making it highly valuable in the synthesis of advanced polymer materials.
Properties
Molecular Formula |
C10H12N2S2 |
---|---|
Molecular Weight |
224.4 g/mol |
IUPAC Name |
2-cyanobutan-2-yl pyrrole-1-carbodithioate |
InChI |
InChI=1S/C10H12N2S2/c1-3-10(2,8-11)14-9(13)12-6-4-5-7-12/h4-7H,3H2,1-2H3 |
InChI Key |
LINFYYCWDHJMLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#N)SC(=S)N1C=CC=C1 |
Origin of Product |
United States |
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